

Environmental Fate and Degradation of L-(R)-Valifenalate: A Technical Guide

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Compound of Interest		
Compound Name:	L-(R)-valifenalate	
Cat. No.:	B1262803	Get Quote

Introduction

Valifenalate, a valinamide carbamate fungicide, is utilized for the control of downy mildew and late blight in a variety of agricultural settings.[1] The technical grade active ingredient is an equimolar mixture of the L-(R)- and L-(S)- diastereomers.[1][2] Understanding the environmental fate and degradation of this compound is critical for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of L-(R)-valifenalate in various environmental compartments.

Degradation Pathways

The environmental degradation of valifenalate proceeds through several key pathways, primarily involving hydrolysis and metabolism by microorganisms. The primary degradation product across different systems is valifenalate acid, which can be further transformed.

Soil Degradation Pathway

In the terrestrial environment, valifenalate undergoes rapid aerobic metabolism. The primary transformation is the cleavage of the methyl ester to form valifenalate acid. This is followed by further degradation to p-chlorobenzoic acid (PCBA), which eventually mineralizes to carbon dioxide.[3]



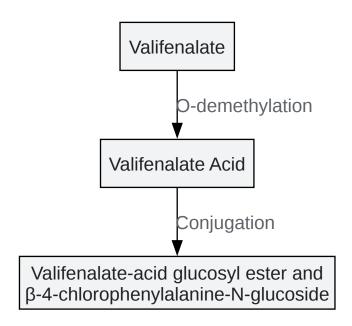


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Caption: Aerobic soil degradation pathway of valifenalate.

Plant Metabolism Pathway

In plants, the metabolism of valifenalate also begins with O-demethylation to form valifenalate acid. This is followed by conjugation to produce valifenalate-acid glucosyl ester and β -4-chlorophenylalanine-N-glucoside.[1]



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Caption: Metabolic pathway of valifenalate in plants.

Quantitative Degradation Data

The rate of valifenalate degradation varies depending on the environmental compartment and conditions. The following tables summarize the available quantitative data.

Table 1: Soil Degradation Half-Lives



Compound	Half-Life (DT₅o)	Conditions	Reference
Valifenalate	1.5 - 11 hours	Aerobic soil	[3]
Valifenalate	0.04 - 0.36 days	Aerobic, various soil types (20°C)	[1]
Valifenalate Acid	Longer than valifenalate	Aerobic soil	[3]
p-Chlorobenzoic Acid (PCBA)	2 - 9.5 days	Aerobic soil	[3]
Valifenalate	3.8 ± 0.1 days	Field conditions	[4]

Table 2: Aquatic Degradation Half-Lives

Compound	Half-Life (DT50)	Conditions	Reference
Valifenalate	5 days	Aerobic aquatic metabolism	[3]
Valifenalate	9 days	Anaerobic aquatic metabolism	[3]
Valifenalate	90 days	Hydrolysis at pH 7	[3]
Valifenalate Acid	Stable	Hydrolysis	[3]
p-Chlorobenzoic Acid (PCBA)	Stable	Hydrolysis	[3]

Table 3: Plant Residue Dissipation

Compound	Half-Life (DT50)	Matrix	Reference
Valifenalate	15.5 ± 1.4 days	Grapes (field conditions)	[4]



Experimental Protocols

The following sections detail the methodologies employed in key environmental fate studies for valifenalate.

Hydrolysis Study

A hydrolysis study was conducted to determine the rate of abiotic degradation of valifenalate in water at different pH levels.

- Test Substance: [14C-U-phenyl]-valifenalate.[5]
- Test Conditions: The study was performed in sterile aqueous buffer solutions at pH 4, 7, and 9, with a concentration of 1 μg/mL. A preliminary test was conducted at 50°C for up to 5 days.[5]
- Analysis: The concentration of the parent compound and degradation products were monitored over time using appropriate analytical techniques, likely High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- Results: Valifenalate was found to be stable to hydrolysis at pH 4, with degradation increasing at higher pH values.[3]

Aerobic Soil Metabolism Study

This study aimed to determine the rate and pathway of valifenalate degradation in soil under aerobic conditions.

- Test Substance: [14C-U-phenyl]-valifenalate.[1]
- Soil Types: The investigation utilized various soil types, including sandy loam, loamy sand, loam, and silty clay loam.[1]
- Test Conditions: The study was conducted under laboratory conditions at 20°C for up to 96 days.[1] Soil samples were treated with the test substance and incubated in the dark.
 Aerobic conditions were maintained throughout the study.

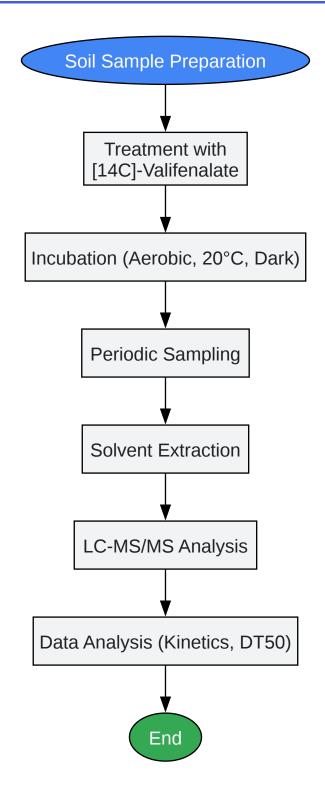






- Sampling and Extraction: At various time intervals, soil samples were collected and extracted. A common extraction procedure involves mechanical shaking with a mixture of acetone and 0.5N HCl, followed by centrifugation.
- Analysis: The extracts were analyzed to identify and quantify the parent compound and its
 degradation products. Volatile organics and carbon dioxide were also trapped to determine
 the extent of mineralization. Liquid Chromatography with tandem mass spectrometry (LCMS/MS) is a common analytical method for quantification.[1][6]
- Kinetics: Degradation kinetics were determined using first-order kinetics or first-order multicompartment (FOMC) models to calculate the DT₅₀ values.[1]





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